molecular formula C23H17BrN2O B11090740 2-(5-bromo-2-methoxyphenyl)-1-methyl-1H-phenanthro[9,10-d]imidazole

2-(5-bromo-2-methoxyphenyl)-1-methyl-1H-phenanthro[9,10-d]imidazole

Cat. No.: B11090740
M. Wt: 417.3 g/mol
InChI Key: OXEQQMXDJBQPAB-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)-1-methyl-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a phenanthroimidazole core, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-2-methoxyphenyl)-1-methyl-1H-phenanthro[9,10-d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol, followed by a series of reactions including acetylation, cyclization, and methylation to form the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-bromo-2-methoxyphenyl)-1-methyl-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-1-methyl-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-(5-bromo-2-methoxyphenyl)-1-methyl-1H-phenanthro[9,10-d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H17BrN2O

Molecular Weight

417.3 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-3-methylphenanthro[9,10-d]imidazole

InChI

InChI=1S/C23H17BrN2O/c1-26-22-18-10-6-4-8-16(18)15-7-3-5-9-17(15)21(22)25-23(26)19-13-14(24)11-12-20(19)27-2/h3-13H,1-2H3

InChI Key

OXEQQMXDJBQPAB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C4=CC=CC=C42)N=C1C5=C(C=CC(=C5)Br)OC

Origin of Product

United States

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